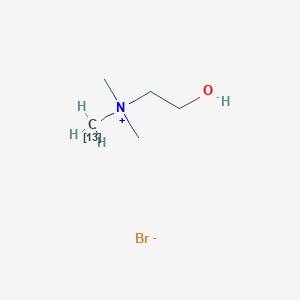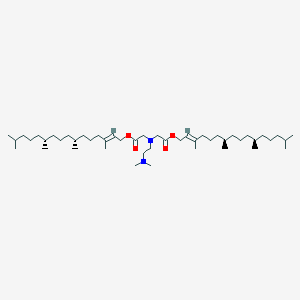![molecular formula C12H19ClN6S2 B13351211 (2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)methanamine hemihydrochloride](/img/structure/B13351211.png)
(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)methanamine hemihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)methanamine hemihydrochloride is a heterocyclic compound that features both imidazole and thiazole rings. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)methanamine hemihydrochloride typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. One common method is the reaction of 2-aminothiazole with 3-bromo-2-oxopropanoic acid, followed by cyclization to form the imidazo[2,1-b]thiazole ring . The reaction conditions often involve heating the reagent mixture in a suitable solvent such as benzene or toluene for several hours .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes using multistage reactors. For example, a three-reactor system can be employed where the initial reaction forms an intermediate, which is then dehydrated and cyclized to produce the final product .
化学反应分析
Types of Reactions
(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)methanamine hemihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the imidazo[2,1-b]thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
科学研究应用
(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)methanamine hemihydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
作用机制
The mechanism of action of (2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)methanamine hemihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function . Additionally, it may interact with cellular pathways involved in cell growth and proliferation, making it a potential candidate for anticancer therapies .
相似化合物的比较
Similar Compounds
Levamisole: An anthelmintic drug with a similar imidazo[2,1-b]thiazole structure.
Thiabendazole: Another anthelmintic with a thiazole ring, used to treat parasitic worm infections.
WAY-181187: An anxiolytic agent with an imidazo[2,1-b]thiazole core.
Uniqueness
(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)methanamine hemihydrochloride is unique due to its specific substitution pattern and the presence of the methanamine group, which can enhance its biological activity and specificity compared to other similar compounds .
属性
分子式 |
C12H19ClN6S2 |
|---|---|
分子量 |
346.9 g/mol |
IUPAC 名称 |
2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethanamine;hydrochloride |
InChI |
InChI=1S/2C6H9N3S.ClH/c2*7-3-5-4-9-1-2-10-6(9)8-5;/h2*4H,1-3,7H2;1H |
InChI 键 |
MQHYBQMBAWYKLO-UHFFFAOYSA-N |
规范 SMILES |
C1CSC2=NC(=CN21)CN.C1CSC2=NC(=CN21)CN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-Methyl-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine-8-carboxylic acid](/img/structure/B13351163.png)
![10,10-Dimethyl-10H-benzo[b]indeno[2,1-d]thiophene](/img/structure/B13351169.png)
![3-[(Ethylsulfanyl)methyl]-6-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13351185.png)

![(1R,2S)-2-[(benzylamino)methyl]-1-(4-chloro-3-fluorophenyl)propane-1,3-diol](/img/structure/B13351205.png)
![((2,7-Bis(2-ethylhexyl)-1,3,6,8-tetraoxo-1,2,3,6,7,8-hexahydrobenzo[lmn][3,8]phenanthroline-4,9-diyl)bis(azanetriyl))tetrakis(ethane-2,1-diyl) tetraacetate](/img/structure/B13351208.png)




![3-(11-(4-(2-(Dimethylamino)ethyl)piperazin-1-yl)-10H-indolo[3,2-b]quinolin-10-yl)-N,N-dimethylpropan-1-amine](/img/structure/B13351225.png)
